molecular formula C94H128N22O31S2 B12060589 Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2

Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2

Cat. No.: B12060589
M. Wt: 2126.3 g/mol
InChI Key: FUTWNIPXZKAJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2” is also known as Gastrin I (rat). It is a peptide hormone that plays a crucial role in the regulation of gastric acid secretion. This compound is composed of a sequence of amino acids and is involved in various physiological processes, particularly in the digestive system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gastrin I (rat) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Gastrin I (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

Gastrin I (rat) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastrin I (rat) has several scientific research applications, including:

Mechanism of Action

Gastrin I (rat) exerts its effects by binding to specific receptors on the surface of gastric parietal cells. This binding activates a signaling cascade that leads to the secretion of gastric acid. The primary molecular targets include the cholecystokinin B receptor (CCKBR) and the gastrin receptor. The activation of these receptors triggers the release of histamine, which in turn stimulates the proton pumps in parietal cells to secrete hydrochloric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gastrin I (rat) is unique due to its specific amino acid sequence and its potent ability to stimulate gastric acid secretion. Its role in gastrointestinal physiology and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[1-[1-[5-carbamimidamido-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWNIPXZKAJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H128N22O31S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2126.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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